molecular formula C₁₂¹³CH₁₂N₂¹⁵N₂O₂ B1155279 Lumiflavin-13C,15N2

Lumiflavin-13C,15N2

Cat. No.: B1155279
M. Wt: 259.24
Attention: For research use only. Not for human or veterinary use.
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Description

Lumiflavin-13C,15N2 is a stable isotope-labeled derivative of lumiflavin (trimethylisoalloxazine), a photodegradation product of riboflavin (vitamin B2). This compound is synthesized with isotopic enrichment at specific carbon (13C) and nitrogen (15N) positions, enabling its use as an internal standard in mass spectrometry (MS) and fluorescence-based assays. Lumiflavin exhibits strong fluorescence in chloroform, which remains stable for up to 250 minutes, making it suitable for quantifying riboflavin in biological samples like urine . Its isotopic labeling allows precise differentiation from non-labeled molecules in complex matrices, critical for accurate quantification in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) workflows.

Properties

Molecular Formula

C₁₂¹³CH₁₂N₂¹⁵N₂O₂

Molecular Weight

259.24

Synonyms

7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione-13C,15N2;  4-hydroxy-7,8,10-trimethylbenzo[g]pteridin-2(10H)-one-13C,15N2;  Lumiflavine-13C,15N2;  7,8,10-Trimethylisoalloxazine-13C,15N2;  Lumilactoflavin-13C,15N2; 

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Isotope-Labeled Compounds

Compound Isotopic Labels Molecular Formula* Applications Key Properties/Challenges References
This compound 13C, 15N2 C13H12N2O2 LC-MS internal standard; fluorescence assays Stable fluorescence; photodegradation tracer
Riboflavin-13C,15N2 13C, 15N2 C17H20N4O6 Vitamin B2 metabolism studies Water-soluble; complex synthesis
Gemcitabine-13C,15N2 13C, 15N2 C9H11F2N3O4 Antineoplastic drug quantification High isotopic purity (>98%); multi-step synthesis
Fipronil-13C2,15N2 13C2, 15N2 C12H4Cl2F6N4OS Pesticide residue analysis >95% purity; trace-level detection
[13C,15N2]-Urea 13C, 15N2 CH4N2O Hyperpolarized MRI; metabolic studies Solvent-dependent relaxation times

*Molecular formulas inferred from evidence; exact structures may vary.

Key Research Findings and Challenges

Synthesis and Purity :

  • Contamination in isotope-labeled precursors (e.g., 15N2 gas with 15N-ammonium/nitrate) can lead to overestimated nitrogen fixation rates, underscoring the need for rigorous quality control .
  • Multi-step synthesis routes, such as those for gemcitabine-13C,15N2, require precise isotopic enrichment to ensure analytical accuracy .

Analytical Performance :

  • Recovery rates of isotope-labeled compounds (e.g., 57–74% for uracil-13C4,15N2 metabolites) vary significantly, impacting quantification precision in biological matrices .
  • Agitation methods (vortexing vs. shaking) influence 15N2 dissolution efficiency, a factor critical for tracer distribution in incubation studies .

Stability and Handling :

  • This compound’s fluorescence stability in chloroform contrasts with solvent-sensitive compounds like [13C,15N2]-urea, where deuterated solvents enhance NMR relaxation times .

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